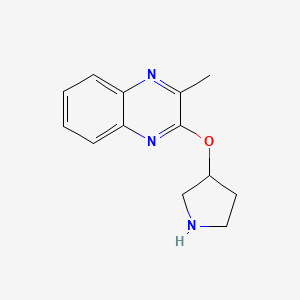

![molecular formula C20H20N2O5 B6497620 2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 953182-28-0](/img/structure/B6497620.png)

2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .

Synthesis Analysis

The synthesis of similar benzamide compounds starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products are purified, and their analysis is determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray crystallography. This provides detailed information on the arrangement of atoms within the molecule.Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical And Chemical Properties Analysis

The physical properties of similar compounds, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications.Mécanisme D'action

Mode of Action

Benzamide compounds, which f2493-0537 is a part of, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory . The specific interaction of F2493-0537 with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzamides are widespread structural compounds found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs . The specific pathways and their downstream effects influenced by F2493-0537 remain to be elucidated.

Result of Action

Some benzamide compounds have shown effective total antioxidant, free radical scavenging, and metal chelating activity . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The specific effects of F2493-0537 at the molecular and cellular level need further investigation.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2,3-Dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide in laboratory experiments include its high solubility in methanol, ethanol, and ethyl acetate, its relatively low melting and boiling points, and its potent inhibitory activity against the enzymes DHFR and TS. However, this compound is not widely available and can be difficult to synthesize.

Orientations Futures

For the research of 2,3-Dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of various diseases, the exploration of its effects on other enzymes and proteins, and the study of its pharmacokinetics and pharmacodynamics. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound.

Méthodes De Synthèse

2,3-Dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide can be synthesized using a two-step process. The first step involves the reaction of 5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl chloride with 2,3-dimethoxybenzamide in the presence of a base such as sodium hydroxide. This reaction produces this compound. The second step involves the purification of the compound using column chromatography.

Applications De Recherche Scientifique

2,3-Dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide has been studied for its potential applications in medicinal chemistry. It has been found to be a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of the vitamin folate. Inhibition of DHFR can lead to the inhibition of cell growth and proliferation, which makes it a potential target for cancer therapy. Furthermore, this compound has been studied for its ability to bind to and inhibit the enzyme thymidylate synthase (TS), which is involved in the synthesis of thymidine, a nucleotide used in DNA synthesis. Inhibition of TS can lead to the inhibition of DNA replication, which makes it a potential target for anti-viral therapies.

Propriétés

IUPAC Name |

2,3-dimethoxy-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-24-15-7-4-6-13(10-15)18-11-14(22-27-18)12-21-20(23)16-8-5-9-17(25-2)19(16)26-3/h4-11H,12H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYHJUCJXCFNBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497552.png)

![3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497556.png)

![2-(4-methoxyphenoxy)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6497557.png)

![3-(2-chlorophenyl)-5-methyl-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1,2-oxazole-4-carboxamide](/img/structure/B6497561.png)

![N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B6497570.png)

![N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6497574.png)

![N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B6497583.png)

![N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6497592.png)

![N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6497599.png)

![N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6497613.png)

![3-(2-chlorophenyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6497615.png)

![N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6497626.png)

![2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B6497628.png)